

Spectroscopic Profile of 3-Amino-3-(3-hydroxyphenyl)propanoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 3-Amino-3-(3-hydroxyphenyl)propanoic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the non-proteinogenic β -amino acid, **3-Amino-3-(3-hydroxyphenyl)propanoic acid**. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted spectroscopic data obtained from computational models. These predictions offer valuable insights for the characterization and analysis of this molecule in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **3-Amino-3-(3-hydroxyphenyl)propanoic acid**. These predictions were generated using advanced computational software and are intended to serve as a reference for spectral interpretation.

Predicted ^1H NMR Data (500 MHz, DMSO- d_6)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.15	t	1H	Ar-H
~6.70	d	1H	Ar-H
~6.65	d	1H	Ar-H
~6.60	s	1H	Ar-H
~4.10	t	1H	CH-NH ₂
~2.50	d	2H	CH ₂ -COOH

Note: Predicted chemical shifts can vary depending on the software and calculation parameters used. The broad signals for the -NH₂ and -COOH protons are not included in this prediction as their chemical shifts are highly dependent on concentration, temperature, and solvent.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (ppm)	Assignment
~173.5	C=O (Carboxylic Acid)
~157.0	Ar-C-OH
~145.0	Ar-C
~129.5	Ar-CH
~118.0	Ar-CH
~114.5	Ar-CH
~114.0	Ar-CH
~52.0	CH-NH ₂
~42.0	CH ₂ -COOH

Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Broad	O-H stretch (phenol), N-H stretch (amine)
3300-2500	Very Broad	O-H stretch (carboxylic acid)
~3050	Medium	C-H stretch (aromatic)
~2950	Medium	C-H stretch (aliphatic)
~1710	Strong	C=O stretch (carboxylic acid)
~1600, ~1480	Medium-Strong	C=C stretch (aromatic ring)
~1580	Medium	N-H bend (amine)
~1450	Medium	C-H bend (aliphatic)
~1250	Strong	C-O stretch (phenol)

Predicted Mass Spectrometry (MS) Data

Parameter	Value
Molecular Formula	C ₉ H ₁₁ NO ₃
Molecular Weight	181.19 g/mol
Predicted [M+H] ⁺	182.0759
Predicted [M-H] ⁻	180.0613
Major Fragmentation Peaks (Predicted)	m/z 164 (loss of NH ₃), 136 (loss of COOH), 107 (hydroxytropylium ion)

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for amino acids. These protocols serve as a starting point and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of **3-Amino-3-(3-hydroxyphenyl)propanoic acid** in approximately 0.6 mL of a deuterated solvent (e.g., DMSO- d_6 , D $_2$ O, or CD $_3$ OD). The choice of solvent will depend on the solubility of the compound and the desired information.
- **Instrumentation:** Utilize a high-resolution NMR spectrometer, typically with a field strength of 400 MHz or higher.
- **^1H NMR Acquisition:**
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
 - The number of scans will depend on the sample concentration, with 16 to 64 scans being common.
- **^{13}C NMR Acquisition:**
 - Acquire a proton-decoupled carbon spectrum.
 - Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
- **Data Processing:** Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to a known standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

- **Sample Preparation:** For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
- **Instrumentation:** Use a Fourier Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:**

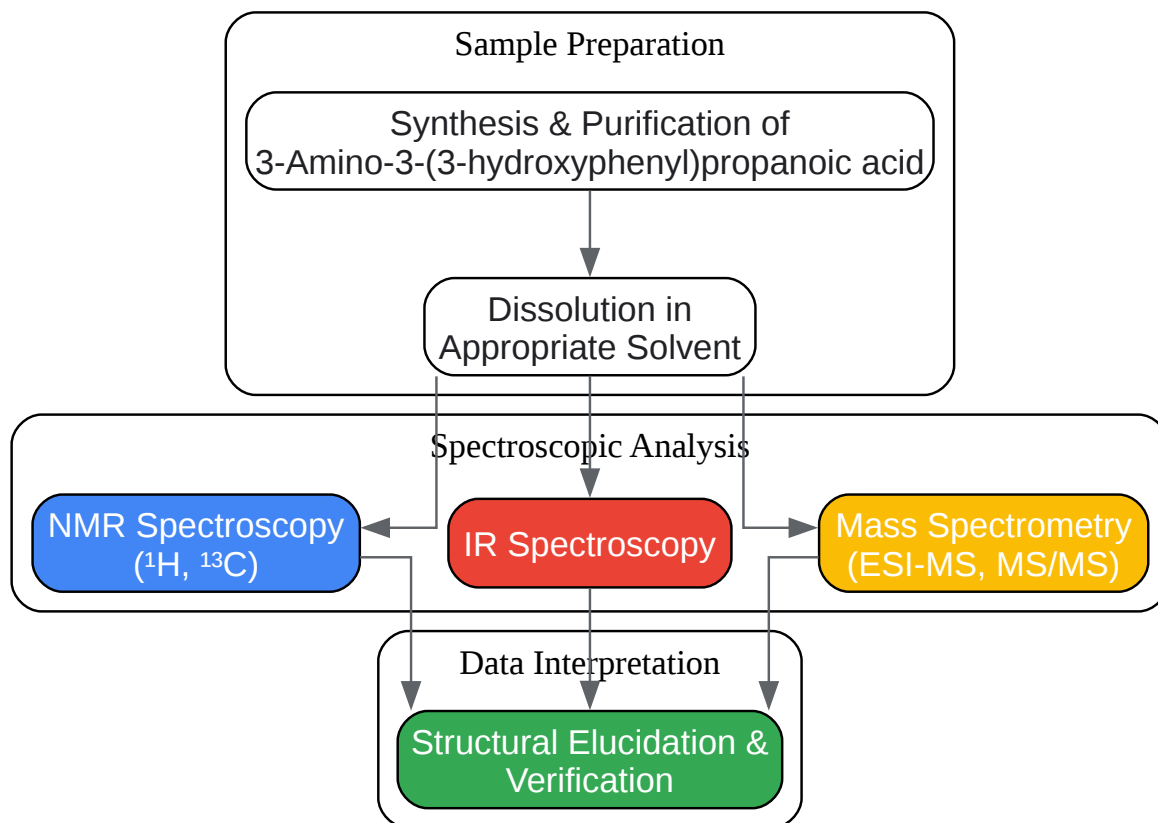
- Record a background spectrum of the empty sample compartment or the clean ATR crystal.
- Record the sample spectrum over the range of 4000-400 cm^{-1} .
- Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile, or water) at a concentration of approximately 1 mg/mL. Further dilute the sample as needed for the specific ionization technique.
- Instrumentation: A variety of mass spectrometers can be used, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), often coupled with a mass analyzer like a Quadrupole, Time-of-Flight (TOF), or Orbitrap.
- Data Acquisition:
 - ESI-MS: Infuse the sample solution directly into the ESI source. Acquire spectra in both positive and negative ion modes to observe the protonated ($[\text{M}+\text{H}]^+$) and deprotonated ($[\text{M}-\text{H}]^-$) molecular ions.
 - MS/MS (Tandem MS): To obtain fragmentation data, select the molecular ion of interest and subject it to collision-induced dissociation (CID) to generate fragment ions.
- Data Processing: Analyze the resulting mass spectrum to determine the molecular weight and identify characteristic fragment ions.

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and the general structure of the target molecule.



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Caption: Workflow for the Spectroscopic Analysis of **3-Amino-3-(3-hydroxyphenyl)propanoic acid**.

Caption: Chemical Structure of **3-Amino-3-(3-hydroxyphenyl)propanoic acid**.

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